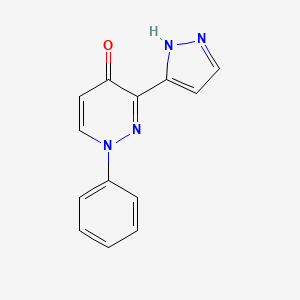

1-phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one

Description

Pyridazinone Derivatives: An Overview of Pharmacological Significance

The pyridazinone nucleus, a six-membered ring with two adjacent nitrogen atoms and a ketone group, is recognized as a "wonder nucleus" in medicinal chemistry due to its broad spectrum of biological activities. internationalscholarsjournals.com Derivatives of this scaffold have been extensively investigated and have shown remarkable potential across multiple therapeutic areas. nih.gov The presence of nitrogen atoms and a keto group allows for hydrogen bonding and protonation, contributing to the diverse pharmacological profiles of these molecules. nih.gov

The pharmacological versatility of the pyridazinone core is extensive, with derivatives demonstrating potent activities, including:

Cardiovascular Effects: Certain pyridazinone derivatives are known for their cardiotonic, antihypertensive, and antiplatelet activities. nih.gov

Anti-inflammatory and Analgesic Properties: Many compounds based on this scaffold have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties and reduced ulcerogenic potential. nih.gov

Anticancer Activity: The pyridazinone ring is a key component in various molecules designed as anticancer agents. nih.gov

Antimicrobial and Antiviral Effects: Research has also highlighted the efficacy of pyridazinone derivatives against various bacterial, fungal, and viral pathogens. nih.gov

Central Nervous System (CNS) Activity: The scaffold has been incorporated into compounds with antidepressant, anticonvulsant, and anxiolytic properties. internationalscholarsjournals.com

| Pharmacological Activity | Examples/Therapeutic Area |

|---|---|

| Cardiovascular | Antihypertensive, Antiplatelet, Cardiotonic nih.gov |

| Anti-inflammatory | COX Inhibition, Analgesic nih.govmdpi.com |

| Anticancer | Antitumor, Antiproliferative nih.gov |

| Antimicrobial | Antibacterial, Antifungal nih.gov |

| Antiviral | Various viral pathogens nih.gov |

| CNS Activity | Antidepressant, Anticonvulsant, Anxiolytic internationalscholarsjournals.com |

| Other | Antidiabetic, Antiulcer, Antisecretory, Herbicidal internationalscholarsjournals.comresearchgate.net |

Pyrazole (B372694) Derivatives: A Foundational Scaffolding in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is another privileged scaffold that is a cornerstone of numerous approved drugs. nih.gov Its metabolic stability and versatile chemical nature allow for extensive substitution, enabling fine-tuning of its pharmacological properties. nih.gov The aromatic character of the pyrazole ring allows it to participate in various chemical reactions, making it a versatile building block in synthesis. globalresearchonline.net

The significance of the pyrazole moiety is underscored by its presence in a wide array of therapeutic agents, demonstrating its capacity to interact with diverse biological targets. nih.gov Notable pharmacological activities associated with pyrazole derivatives include:

Anti-inflammatory Activity: The most prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain. nih.gov The pyrazole scaffold is key to its selective action, reducing gastrointestinal side effects associated with non-selective NSAIDs. ijpsjournal.com

Anticancer Properties: A multitude of pyrazole-containing compounds have been developed as kinase inhibitors for cancer therapy, such as Crizotinib (B193316) and Ruxolitinib. nih.govmdpi.com

Antimicrobial and Antifungal Effects: Pyrazole derivatives have shown significant activity against various bacterial and fungal strains. rsc.orgwisdomlib.org

CNS Disorders: The scaffold is found in drugs targeting the central nervous system, including agents with antipsychotic and antidepressant effects. nih.gov

Metabolic Disorders: The anti-obesity drug Rimonabant, although later withdrawn, featured a pyrazole core, highlighting its application in targeting metabolic pathways. nih.gov

| Pharmacological Activity | Examples/Therapeutic Area |

|---|---|

| Anti-inflammatory | Selective COX-2 Inhibition (e.g., Celecoxib) nih.govijpsjournal.com |

| Anticancer | Kinase Inhibitors (e.g., Crizotinib) nih.govmdpi.com |

| Antimicrobial | Antibacterial, Antifungal rsc.orgwisdomlib.org |

| Antiviral | Inhibitors of viral replication nih.gov |

| CNS Activity | Antipsychotic, Antidepressant nih.gov |

| Metabolic Disorders | Anti-obesity (e.g., Rimonabant) nih.gov |

| Other | Analgesic, Anticonvulsant, Herbicidal globalresearchonline.net |

Rationale for Pyridazinone-Pyrazole Hybrid Design in Contemporary Chemical Biology

The design of hybrid molecules like 1-phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one is a deliberate strategy in medicinal chemistry aimed at creating novel compounds with potentially superior biological profiles. nih.gov This "hybrid-based design" is rooted in the principle of molecular hybridization, where two or more pharmacophores are combined into a single chemical entity. rsc.org The goal is to leverage the distinct pharmacological characteristics of each component to achieve a synergistic effect, enhanced potency, or a multi-target mechanism of action. nih.govrsc.org

The rationale for combining the pyridazinone and pyrazole scaffolds is particularly compelling in the search for new anti-inflammatory agents. nih.gov Given that both parent scaffolds have independently yielded successful anti-inflammatory drugs, their combination is a logical step to explore new chemical space for inhibitors of inflammatory pathways, such as COX enzymes. nih.govnih.gov Researchers hypothesize that such hybrids could exhibit enhanced or unique interactions within the target's active site, potentially leading to higher selectivity and efficacy. rsc.org

Recent studies on various pyrazole-pyridazine hybrids have demonstrated the potential of this strategy. For instance, certain synthesized hybrids have shown potent and selective COX-2 inhibitory activity, sometimes exceeding that of the reference drug celecoxib. rsc.org These findings support the underlying design principle: that combining these two powerful pharmacophores can lead to the discovery of novel and highly active anti-inflammatory compounds. nih.govresearchgate.net The investigation of such hybrids continues to be an important area of research in synthetic medicinal chemistry due to their significant therapeutic potential. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-(1H-pyrazol-5-yl)pyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c18-12-7-9-17(10-4-2-1-3-5-10)16-13(12)11-6-8-14-15-11/h1-9H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXJHYUFKPPLJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=CC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Phenyl 3 1h Pyrazol 3 Yl Pyridazin 4 One and Analogous Structures

Retrosynthetic Analysis of the Pyridazinone-Pyrazole Conjugate

A retrosynthetic analysis of the target molecule, 1-phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one, reveals several logical disconnections to identify potential starting materials. The most apparent strategy involves disconnecting the C-C bond between the pyridazinone and pyrazole (B372694) rings. This leads to two primary heterocyclic precursors: a 3-functionalized-1-phenylpyridazin-4-one (e.g., a halo- or boryl-substituted pyridazinone) and a suitably functionalized pyrazole.

Alternatively, the entire pyridazinone-pyrazole framework can be constructed from a linear precursor. This approach envisions a precursor molecule containing a 1,3-dicarbonyl moiety for the pyrazole synthesis and a γ-keto acid or ester functionality for the pyridazinone synthesis. A key intermediate in such a pathway would be a 2-oxo-4-(1H-pyrazol-3-yl)-4-oxobutanoic acid derivative. This intermediate could then be cyclized with phenylhydrazine (B124118) to form the desired 1-phenyl-pyridazin-4-one ring fused to the pyrazole.

A further disconnection of these precursors leads to simpler, commercially available starting materials. The pyrazole core can be traced back to a 1,3-dicarbonyl compound and hydrazine (B178648), while the 1-phenylpyridazin-4-one core originates from a γ-keto acid and phenylhydrazine.

Synthetic Routes to the Pyridazinone Core Structure

The pyridazinone ring is a six-membered heterocycle with two adjacent nitrogen atoms, which is a common feature in many pharmacologically active compounds. Its synthesis can be achieved through various cyclization and functionalization strategies.

The most direct and widely used method for constructing the pyridazinone core involves the condensation reaction between a γ-keto acid or its corresponding ester and a hydrazine derivative. For the synthesis of 1-phenyl-substituted pyridazinones, phenylhydrazine is the reagent of choice.

The reaction typically proceeds by treating the γ-keto acid, such as 4-oxo-4-phenylbutanoic acid, with phenylhydrazine in a suitable solvent like ethanol (B145695) or acetic acid, often under reflux conditions. The mechanism involves the initial formation of a phenylhydrazone intermediate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl group of the acid or ester, and subsequent dehydration to yield the aromatic pyridazinone ring.

| Starting Material (γ-Keto Acid) | Hydrazine Derivative | Product | Reference |

| 3-(4-flourobenzoyl) propionic acid | Hydrazine hydrate (B1144303) | 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one | grafiati.com |

| β-(aminophenyl) propionic acid | Hydrazine hydrate | 6-(3'-aminophenyl)-2,3,4,5-tetrahydro pyridazin-3-one | grafiati.com |

| Alkyl 2-cyanoacetates & Arylglyoxals | Hydrazine hydrate | 4-cyano-3(2H)-pyridazinones | grafiati.com |

This table is interactive and showcases examples of pyridazinone synthesis via cyclization.

Once the pyridazinone core is formed, further modifications can be introduced to build more complex structures. These strategies are crucial for linking the pyridazinone to other moieties, such as the pyrazole ring in the target molecule.

A common approach involves the conversion of the pyridazinone into a more reactive derivative. For instance, treatment of the pyridazinone with reagents like phosphorus oxychloride (POCl₃) can convert the carbonyl group into a chloro substituent. This 3-chloropyridazine (B74176) derivative is an excellent substrate for nucleophilic substitution reactions. Reacting it with hydrazine hydrate can yield a 3-hydrazino derivative, which can then be used to construct a fused heterocyclic system. grafiati.com

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have become invaluable for functionalizing heterocyclic rings. Halogenated pyridazinones can participate in reactions like Suzuki-Miyaura coupling (for C-C bond formation) or Buchwald-Hartwig amination (for C-N bond formation). These reactions allow for the direct attachment of aryl, heteroaryl (like pyrazole), or amino groups to the pyridazinone scaffold under relatively mild conditions. The reactivity in such couplings can be influenced by the electronic properties and steric environment of the pyridazinone ring. researchgate.net

Synthetic Routes to the 1H-Pyrazole Core Structure

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its synthesis is well-established, with several reliable methods available for creating a wide array of substituted derivatives.

The most fundamental and versatile method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative. beilstein-journals.org

The reaction between a β-diketone and hydrazine hydrate typically occurs at ambient or elevated temperatures, often in an acidic or alcoholic medium, to give the corresponding pyrazole with good yields. nih.gov The use of substituted hydrazines (e.g., phenylhydrazine) allows for the synthesis of N-substituted pyrazoles. A significant challenge in this synthesis when using unsymmetrical 1,3-dicarbonyl compounds is the potential formation of two regioisomers. mdpi.com However, reaction conditions can often be optimized to favor the formation of one isomer over the other.

Other precursors for pyrazole synthesis include α,β-unsaturated ketones and acetylenic ketones. α,β-Unsaturated ketones react with hydrazine to form pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.govmdpi.com

| Precursor | Reagent | Conditions | Product | Reference |

| 1,3-Diketone | Hydrazine derivative | Acid or alcohol solvent | Polysubstituted pyrazole | beilstein-journals.orgmdpi.com |

| α,β-Unsaturated Ketone | Hydrazine derivative | Two-step (cyclization, then oxidation) | Pyrazole | nih.gov |

| Acetylenic Ketone | Hydrazine derivative | Can yield regioisomeric mixtures | Pyrazole | mdpi.com |

| Hydrazone | Vilsmeier-Haack reagent (POCl₃/DMF) | Cyclization | 4-Formyl pyrazole | semanticscholar.orgnih.gov |

This interactive table summarizes common cyclocondensation approaches for pyrazole synthesis.

For the synthesis of highly functionalized or complex pyrazoles, post-synthesis modification of the pyrazole ring is a powerful strategy. Palladium-catalyzed cross-coupling reactions have been extensively developed for the derivatization of pyrazoles. These methods provide efficient access to N-arylated or C-arylated pyrazoles that might be difficult to obtain through traditional cyclocondensation methods. mit.edu

The Buchwald-Hartwig amination allows for the C-N cross-coupling of halo-pyrazoles with a wide range of amines, providing access to N-aryl and N-heteroaryl pyrazoles. rsc.org Similarly, the Suzuki-Miyaura reaction enables the coupling of borylated pyrazoles with aryl halides, or vice versa, to form C-C bonds. These reactions typically employ a palladium catalyst in combination with a specific ligand, such as sterically demanding biaryl dialkylphosphines, which are crucial for achieving high efficiency and yields. mit.edu C-H activation catalyzed by palladium has also emerged as a straightforward method for the arylation or heteroarylation of the pyrazole ring, for instance at position 3. nih.gov These techniques are instrumental in synthesizing complex molecules where the pyrazole core is linked to other aromatic or heterocyclic systems.

Coupling Strategies for Constructing this compound Derivatives

The construction of the target molecule and its analogs often relies on the strategic coupling of pre-functionalized pyrazole and pyridazinone rings. These methods can be broadly categorized into those that build the pyridazinone ring onto a pyrazole-containing intermediate and those that couple a pyrazole moiety to a pre-existing pyridazinone scaffold.

Approaches Involving 1-phenyl-1H-pyrazole-4-carbaldehyde Intermediates

1-Phenyl-1H-pyrazole-4-carbaldehyde and its derivatives are versatile intermediates in the synthesis of more complex heterocyclic systems. These aldehydes can be prepared through various methods, including the Vilsmeier-Haack reaction of the corresponding acetophenone (B1666503) phenylhydrazone.

The aldehyde functionality serves as a handle for further chemical transformations. For example, it can undergo condensation reactions to form chalcone-like structures, which can then be cyclized to afford various heterocyclic systems. A one-pot, three-component reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, and hydrazine hydrate leads to the formation of pyrazol-3-one derivatives. mdpi.com While not directly yielding a pyridazinone, this illustrates the utility of pyrazole-4-carbaldehydes in building new heterocyclic rings.

Furthermore, these carbaldehydes can be subjected to reactions that build the pyridazinone ring directly. For instance, reaction with a suitable three-carbon synthon and a hydrazine derivative could, in principle, lead to the desired pyridazinone core.

Utilization of Pyridazinone Precursors with Pyrazole Moieties

An alternative and often more direct approach involves the use of pyridazinone precursors that are already substituted with a pyrazole ring or a group that can be converted into one. A key strategy for the synthesis of pyridazinone rings is the cyclocondensation of a γ-ketoacid with a hydrazine derivative. Therefore, a γ-ketoacid bearing a pyrazole moiety at the appropriate position would be a crucial intermediate.

For instance, the reaction of a 3-(1H-pyrazol-3-yl)-3-oxopropanoic acid derivative with phenylhydrazine would be a direct route to this compound. The synthesis of such pyrazolyl ketoacids can be achieved through various methods, including the acylation of pyrazoles or the reaction of pyrazole-derived organometallic reagents with suitable electrophiles.

Another strategy involves the reaction of a pre-formed pyrazolopyrimidinyl β-keto ester with hydrazines. Although this leads to a fused pyrazole system, it demonstrates the principle of using a pyrazole-containing precursor to construct a new nitrogen-containing heterocycle. researchgate.net

Advanced Synthetic Techniques (e.g., Microwave Irradiation, Biocatalysis)

Microwave Irradiation: This technique has been shown to significantly accelerate many organic reactions, including the synthesis of pyrazoles and pyridazinones. Microwave-assisted synthesis can lead to higher yields in shorter reaction times compared to conventional heating methods. For example, the synthesis of pyrazolo[3,4-d]pyridazine derivatives has been efficiently achieved using microwave irradiation. researchgate.net The condensation of acetophenone with dimethylformamide dimethylacetal (DMF-DMA) to form a key enaminone intermediate is also accelerated under microwave conditions. researchgate.net This suggests that the synthesis of this compound and its derivatives could be significantly optimized by employing microwave-assisted protocols, particularly in the cyclocondensation steps. The synthesis of various 1-substituted-3-aryl-1H-pyrazole-4-carbaldehydes has also been successfully carried out using microwave irradiation. bohrium.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. While specific applications of biocatalysis in the synthesis of this compound are not widely reported, the principles of biocatalysis are applicable to the synthesis of its precursors. For instance, enzymatic resolutions could be used to prepare chiral pyrazole or pyridazinone building blocks. Lipases, for example, are commonly used for the kinetic resolution of racemic alcohols and amines, which could be present as functional groups on the heterocyclic precursors. The development of novel biocatalysts continues to expand the scope of enzymatic transformations in heterocyclic chemistry.

Interactive Data Table: Advanced Synthetic Techniques in Heterocyclic Synthesis

| Technique | Application Example | Advantages | Reference |

| Microwave Irradiation | Synthesis of pyrazolo[3,4-d]pyridazine derivatives | Reduced reaction times, higher yields | researchgate.net |

| Microwave Irradiation | Synthesis of 1-substituted-3-aryl-1H-pyrazole-4-carbaldehydes | Reduced reaction times, higher yields | bohrium.com |

| Biocatalysis | General potential for chiral precursor synthesis | High selectivity, mild conditions, environmentally friendly | N/A |

Pharmacological and Biological Evaluation of 1 Phenyl 3 1h Pyrazol 3 Yl Pyridazin 4 One Analogues: in Vitro and in Silico Investigations

Receptor Binding and Modulation Assays

Adenosine (B11128) Receptor (AR) Binding Affinity (hA1, hA2A, hA2B, hA3)

Adenosine receptors (ARs) are a class of G protein-coupled receptors (GPCRs) that are widely distributed throughout the body and are involved in numerous physiological processes. nih.gov They are classified into four subtypes: A1, A2A, A2B, and A3. nih.gov These receptors have emerged as important therapeutic targets for a range of conditions, including cardiovascular diseases, inflammation, and neurodegenerative disorders like Parkinson's disease. bohrium.com

Analogues based on the pyrazolo[3,4-d]pyridazine scaffold have been designed and synthesized as potent adenosine receptor ligands. Structural modifications to this core have yielded compounds with high affinity, particularly for the A1 and A3 subtypes. For example, the introduction of a 3-phenyl group, a 7-benzylamino substituent, and a 1-methyl group to the pyrazolopyridazine scaffold generated an antagonist that displayed high affinity for the human A1 receptor (hA1R) and the human A3 receptor (hA3R), with Ki values in the nanomolar range.

Docking and molecular dynamics simulations suggest that these ligands bind within the orthosteric binding cavity of the receptors. The specific placement and interactions, such as hydrogen bonding with key residues like N6.55, are critical for high-affinity binding. The affinity and selectivity profile can be finely tuned through chemical modifications at various positions on the heterocyclic core and its substituents. bohrium.com

Table 4: Binding Affinity of Representative Pyrazolo[3,4-d]pyridazine and Pyrazolo[3,4-d]pyrimidine Analogues for Human Adenosine Receptor (hAR) Subtypes

| Compound Scaffold | Analogue | hA₁ Kᵢ (nM) | hA₂ₐ Kᵢ (nM) | hA₂₈ Affinity (µM) | hA₃ Kᵢ (nM) |

| Pyrazolo[3,4-d]pyridazine | 10b | 21 | >10,000 | 1.7 | 55 |

| Pyrazolo[3,4-d]pyrimidine | 11o | 55 | 13.3 | Not Reported | Not Reported |

Data sourced from studies on pyrazolo-pyridazine and pyrazolo-pyrimidine based adenosine receptor antagonists. bohrium.com

P2Y12 Receptor Antagonism

The P2Y12 receptor is a crucial platelet receptor that, when activated by adenosine diphosphate (B83284) (ADP), leads to platelet activation and aggregation, central processes in thrombosis. Consequently, P2Y12 receptor antagonists are a cornerstone of antiplatelet therapy for preventing thrombotic events in patients with acute coronary syndromes. Marketed P2Y12 inhibitors belong to various chemical classes, including thienopyridines (e.g., clopidogrel) and cyclopentyl-triazolo-pyrimidines (e.g., ticagrelor). nih.gov

The broader class of pyridazinone derivatives is recognized for exhibiting a range of pharmacological effects, including cardiovascular and antiplatelet activities. However, a detailed review of the current scientific literature reveals a lack of specific studies investigating 1-phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one or its close structural analogues as direct P2Y12 receptor antagonists. While various scaffolds have been successfully developed into potent P2Y12 inhibitors, the pyrazolyl-pyridazinone core has not been prominently featured in this specific area of drug discovery to date. Therefore, while the general class of pyridazinones has shown potential for modulating platelet function, their activity via direct P2Y12 receptor antagonism remains an area for future investigation.

Serotonin (B10506) Receptor (5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT5A, 5-HT6) Binding

The serotonergic system, with its numerous receptor subtypes, is a critical target for therapeutic agents aimed at treating a variety of central nervous system disorders. nih.gov The 5-HT1A, 5-HT2A, and 5-HT2C receptors, in particular, are implicated in the pathophysiology of psychotic disorders. fabad.org.tr Although direct binding studies for this compound are not detailed in the reviewed literature, related heterocyclic compounds are frequently evaluated for their affinity to serotonin receptors. For instance, psilocin, a metabolite of psilocybin, demonstrates similar affinities for 5-HT2A, 5-HT2C, and 5-HT1A receptors in the nanomolar range. nih.govresearchgate.net The structural features of many serotonin receptor ligands often include aromatic and heterocyclic components, suggesting that pyridazinone-pyrazole scaffolds could be viable candidates for interaction with these targets. However, without specific experimental data for close analogues, the binding profile at the full range of serotonin receptors remains speculative.

Histamine (B1213489) Receptor (H1, H2, H3R) Modulation

Histamine receptors are integral to various physiological processes, including allergic inflammation and neurotransmission. nih.gov The H1 receptor is involved in Type 1 hypersensitivity reactions, while the H2 receptor modulates gastric acid secretion, and the H3 receptor acts as an autoreceptor in the central nervous system. nih.govresearchgate.net Research into related structures shows that the pyridazinone core is a key feature in some histamine receptor antagonists. While specific data on analogues of this compound are limited, the general scaffold is of interest in the design of histamine receptor modulators. The combination of H1 and H2 receptor antagonists is a classic treatment strategy for various histamine-mediated disorders. nih.gov

Dopamine (B1211576) Receptor (D2, D5) Binding

Dopamine receptors are primary targets for antipsychotic medications, with the D2-like family (D2, D3, D4) being of particular importance. frontiersin.org The D1-like family includes D1 and D5 receptors. mdpi.com Analogues containing N-phenylpiperazine moieties have been evaluated for their selectivity for D3 versus D2 receptors. nih.govnih.gov One such analogue, compound 6a , demonstrated high affinity for the human D3 receptor with approximately 500-fold selectivity over the D2 receptor. nih.gov While the core structure of this compound differs, the presence of phenyl and heterocyclic groups is common in many dopamine receptor ligands. Without direct experimental evaluation, the affinity for D2 and D5 receptors for this specific compound class remains undetermined.

Alpha-Adrenergic Receptor (α1D, α2B) Binding

Alpha-adrenergic receptors, which include the α1A, α1B, and α1D subtypes, are involved in regulating physiological responses to norepinephrine (B1679862) and epinephrine, particularly in the cardiovascular system. amegroups.cn Studies on a series of 3(2H)-pyridazinone derivatives have shown high affinity for the α1-adrenoceptor, with Ki values in the subnanomolar range. nih.gov For example, N-phenylpiperazine analogues have shown high off-target binding affinity for several alpha-adrenergic receptor subtypes, including α1D. nih.gov This suggests that the pyridazinone scaffold could be a promising starting point for developing ligands with affinity for these receptors. The specific binding characteristics of this compound analogues at α1D and α2B receptors would require dedicated investigation.

| Compound Class | Receptor Target | Affinity (Ki) | Reference |

|---|---|---|---|

| 3(2H)-pyridazinone derivatives | α1-adrenoceptor | Subnanomolar range | nih.gov |

| N-phenylpiperazine analogue (Compound 6a) | α1D-adrenoceptor | 16.6 nM | nih.gov |

| N-phenylpiperazine analogue (Compound 6a) | α2B-adrenoceptor | >100 nM | nih.gov |

Sigma Receptor (σ1) Binding

Initially mistaken for an opioid receptor subtype, the sigma-1 (σ1) receptor is now recognized as a unique ligand-operated chaperone protein located at the endoplasmic reticulum. nih.govnih.gov It is implicated in a wide range of cellular functions and is a target for treating neuropsychiatric disorders. nih.govrsc.org The pharmacophore for sigma receptor ligands often includes a phenyl group. researchgate.net While many compounds have been developed and tested for σ1 receptor affinity, specific data for this compound or its close analogues were not identified in the reviewed literature. rsc.org

Translocator Protein (TSPO) Affinity

The translocator protein (TSPO), an 18 kDa protein found on the outer mitochondrial membrane, is a biomarker for neuroinflammation as its expression increases in activated glial cells. mdpi.comnih.gov Consequently, it is a significant target for PET imaging agents used to diagnose neuroinflammatory conditions. nih.gov Ligands based on a 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamide (B32628) scaffold have been synthesized and shown to have nanomolar affinity for TSPO. nih.gov For instance, the analogue 14a from this series exhibited high affinity and was deemed suitable for in vivo brain studies. nih.gov This highlights the potential of pyrazole-containing structures to bind to TSPO.

| Compound | Scaffold | Affinity (Ki) | Reference |

|---|---|---|---|

| VUIIS1008 | Pyrazolo[1,5-a]pyrimidine | 0.18 nM | mdpi.com |

| Compound 14a | 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamide | Nanomolar range | nih.gov |

Cannabinoid Type-2 Receptor (CB2R) Activity

The cannabinoid type-2 receptor (CB2R) is primarily expressed in the immune system and is a therapeutic target for inflammatory diseases and pain, without the psychoactive effects associated with the CB1 receptor. nih.govnih.govfrontiersin.org The pyrazole (B372694) scaffold is a well-established core for potent and selective CB2R ligands. nih.govmdpi.com Several tricyclic pyrazole-based compounds have been developed with high affinity and selectivity for either CB1 or CB2 receptors. mdpi.com The pyrazole-derived CB2R full agonist RNB-61 has demonstrated high potency and is orally bioavailable, making it a valuable tool for in vivo studies. nih.govnih.gov The structural combination of pyrazole and pyridazinone moieties suggests that compounds like this compound could be promising candidates for development as CB2R modulators.

| Compound | Scaffold | Activity | Reference |

|---|---|---|---|

| RNB-61 | Pyrazole-derived | CB2R full agonist | nih.govnih.gov |

| Tricyclic pyrazoles | Tricyclic pyrazole-based | High affinity for CB1 or CB2 | mdpi.com |

Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Negative Allosteric Modulation

While direct studies on this compound analogues as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5) are not extensively documented in publicly available research, the broader class of pyrazole-containing compounds has been a significant area of investigation for mGlu5 modulation. Research into structurally related scaffolds provides insights into the potential for this chemical class to interact with the mGlu5 receptor.

Negative allosteric modulators of mGlu5 are of interest for their potential in treating a variety of central nervous system (CNS) disorders. nih.gov The pyrazole scaffold has been identified as a key component in several potent and selective mGlu5 NAMs. For instance, a series of pyrazolopyrazines has been disclosed as mGluR5 NAMs, leading to the discovery of highly potent and selective compounds. acs.org Similarly, substituted 1-phenyl-3-(pyridin-2-yl)urea derivatives have been developed as mGlu5 NAMs with demonstrated activity in preclinical models of addiction. nih.gov

Furthermore, N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides have been explored as positive allosteric modulators (PAMs) of mGluR5, highlighting the versatility of the pyrazole nucleus in modulating this receptor. Although these are PAMs, the structure-activity relationship studies reveal that substitutions on the phenyl rings of the pyrazole core are critical for activity at an allosteric site. This suggests that modifications to the phenyl and pyrazole rings of this compound could potentially lead to interaction with the mGlu5 receptor.

A series of N-alkylpyrido[1′,2′:1,5]pyrazolo-[4,3-d]pyrimidin-4-amines has been identified as negative allosteric modulators of both mGlu1 and mGlu5 receptors, further demonstrating the potential of pyrazole-fused heterocyclic systems to exhibit this activity. nih.gov Given that the this compound structure contains a pyrazole ring linked to another heterocyclic system, it is plausible that analogues of this compound could be designed to act as mGlu5 NAMs. However, without specific experimental data on this particular scaffold, its activity as an mGlu5 negative allosteric modulator remains speculative.

Acetylcholine (B1216132) Muscarinic Receptor Interactions

The interaction of this compound analogues with acetylcholine muscarinic receptors is an area that, much like their interaction with mGlu5 receptors, is not yet extensively detailed in the scientific literature. However, the known interactions of other pyrazole-containing molecules with these receptors suggest a potential for this class of compounds to be biologically active in this regard.

Muscarinic acetylcholine receptors are G-protein-coupled receptors that are involved in a wide range of physiological functions, and their modulation is a key strategy in the treatment of various diseases. Pyrazole-containing compounds have been investigated as allosteric modulators of muscarinic receptors. Notably, a series of pyrazol-4-yl-pyridine derivatives have been identified as subtype-selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. nih.gov These compounds were found to enhance the binding affinity and functional activity of the endogenous ligand, acetylcholine, at the M4 receptor. nih.gov

The structural features of these pyrazol-4-yl-pyridine PAMs, specifically the arrangement of the pyrazole and pyridine (B92270) rings, were shown to be crucial for their activity. This indicates that the pyrazole moiety can serve as a key pharmacophore for interaction with the allosteric sites of muscarinic receptors. While the this compound scaffold differs in its heterocyclic partner to the pyrazole, the precedent for pyrazole-heterocycle combinations in muscarinic receptor modulation is established.

Further research is necessary to determine if this compound and its analogues can bind to and modulate the activity of any of the five muscarinic acetylcholine receptor subtypes. The potential for these compounds to act as either agonists, antagonists, or allosteric modulators would depend on the specific substitutions and three-dimensional structure of the molecules.

In Vitro Cellular and Mechanistic Investigations

Antiproliferative Activity and Cytotoxicity in Specific Cancer Cell Lines

A significant body of research has demonstrated the antiproliferative and cytotoxic potential of pyrazole and pyridazinone derivatives against a variety of cancer cell lines. The this compound scaffold, which combines both of these heterocyclic moieties, has been the subject of investigations into its anticancer properties.

Studies have shown that compounds with a pyridazinone core exhibit cytotoxic activity against several human cancer cell lines. For example, certain pyridazinone derivatives have been found to be potent against leukemia (CEM and HL-60), breast (MDA-MB-231 and MDA-MB-468), and lung (A-549) cancer cell lines. nih.gov The mechanism of action for some of these compounds has been linked to the induction of apoptosis. nih.govresearchgate.net

The introduction of a pyrazole ring to the pyridazinone scaffold can further enhance cytotoxic activity. Pyrazole derivatives themselves have been reported to possess antiproliferative effects on various cancer cell lines. nih.govbath.ac.uknih.govmdpi.com For instance, a novel pyrazole-based derivative, referred to as P3C, displayed potent cytotoxicity against 27 human cancer cell lines, with particularly low 50% cytotoxic concentrations (CC50) in triple-negative breast cancer (TNBC) cell lines. nih.gov

The combination of these two pharmacophores in pyrazolyl-pyridazinone structures has yielded compounds with promising anticancer profiles. For example, new pyrazoline derivatives bearing a phenyl pyridazine (B1198779) core have shown antiproliferative activities against lung (A549), liver (HepG-2), intestinal (CaCo-2), and breast (MCF-7) cancer cell lines. researchgate.net Some of these compounds induced apoptosis via caspase-3 activation. researchgate.net Other 3(2H)-pyridazinone derivatives have demonstrated good anti-proliferative effects against gastric adenocarcinoma cells (AGS). nih.govunich.it

The following table summarizes the cytotoxic activity of some representative pyrazole and pyridazinone analogues against various cancer cell lines.

| Compound Type | Cancer Cell Line | Activity (IC50/CC50 in µM) |

|---|---|---|

| Pyrazoline with phenyl pyridazine core | HepG-2 (liver) | 8.33 |

| Pyrazoline with phenyl pyridazine core | MCF-7 (breast) | 1.67 |

| Pyrazoline with phenyl pyridazine core | CaCo-2 (intestinal) | 10 |

| Pyridazinone derivative (Pyr-1) | HL-60 (leukemia) | Low µM to nM range |

| Pyridazinone derivative (Pyr-1) | MDA-MB-231 (breast) | Low µM to nM range |

| Pyrazole derivative (P3C) | MDA-MB-231 (breast) | 0.49 |

| Pyrazole derivative (P3C) | MDA-MB-468 (breast) | 0.25 |

| 3(2H)-pyridazinone derivative | HCT116 (colon) | Effective |

| 3(2H)-pyridazinone derivative | AGS (gastric) | Effective |

| Pyrazolo[4,3-c]pyridine derivative | MCF7 (breast) | 1.937 µg/mL |

| Pyrazolo[4,3-c]pyridine derivative | HepG2 (liver) | 3.695 µg/mL |

| Pyrazolo[4,3-c]pyridine derivative | HCT116 (colon) | 2.914 µg/mL |

Anti-inflammatory Effects via Pro-inflammatory Cytokine and Chemokine Regulation

The anti-inflammatory properties of pyrazole and pyridazinone derivatives have been well-documented, with many compounds acting through the inhibition of cyclooxygenase (COX) enzymes. nih.gov However, emerging research indicates that their anti-inflammatory effects may also be mediated through the regulation of pro-inflammatory cytokines and chemokines.

A study on new pyrazole-pyridazine hybrids demonstrated their potential as selective COX-2 inhibitors. nih.gov Beyond COX inhibition, the most active compounds were investigated for their ability to inhibit the production of pro-inflammatory mediators and cytokines in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.gov The results showed that these compounds could effectively inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). nih.gov

TNF-α and IL-6 are key cytokines involved in the inflammatory cascade, and their inhibition is a critical mechanism for controlling inflammation. The ability of these pyrazole-pyridazine hybrids to reduce the levels of these cytokines suggests a direct modulatory effect on inflammatory signaling pathways. nih.gov

While the direct regulation of chemokines by this compound analogues has not been specifically reported, the inhibition of pro-inflammatory cytokines like TNF-α can indirectly affect chemokine production. TNF-α is a potent inducer of various chemokines, which are responsible for the recruitment of immune cells to the site of inflammation. Therefore, by downregulating TNF-α, these compounds may also reduce chemokine expression and subsequent immune cell infiltration.

The anti-inflammatory activity of some pyrazolone-based compounds has been linked to their agonistic activity on formyl peptide receptors (FPRs), which can modulate inflammatory responses. nih.gov This suggests that the anti-inflammatory mechanisms of pyrazole-containing compounds can be multifaceted and may not be limited to COX inhibition.

Antimicrobial Activity against Bacterial and Fungal Strains

Derivatives of this compound have been investigated for their antimicrobial properties, with studies demonstrating a broad spectrum of activity against various bacterial and fungal strains. The combination of the pyrazole and pyridazinone rings appears to be a promising strategy for the development of new antimicrobial agents.

Several studies have reported the synthesis of pyridazinone derivatives with significant antibacterial and antifungal activity. biomedpharmajournal.orgtandfonline.com For instance, some new 6-phenyl-pyridazine-3-one derivatives were synthesized and evaluated for their antimicrobial activity, with some compounds showing excellent antibacterial activity against both Gram-positive (e.g., Staphylococcus pyogenes, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. biomedpharmajournal.org Certain derivatives also exhibited very good antifungal activity against Aspergillus niger and Candida albicans. biomedpharmajournal.org

The pyrazole moiety is also a well-known pharmacophore in antimicrobial drug discovery. nih.govmdpi.commdpi.comnih.gov Pyrazole derivatives have shown potent activity against a range of bacteria, including multidrug-resistant strains. nih.gov For example, aminoguanidine-derived 1,3-diphenyl pyrazoles have demonstrated potent antimicrobial activity against several bacterial strains with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov Pyrazole-thiazole hybrids have also been reported as effective antimicrobial agents against S. aureus and Klebsiella planticola. nih.gov

The combination of these two heterocyclic systems in pyrazolo[3,4-d]pyridazine compounds has resulted in molecules with notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Klebsiella pneumoniae, Escherichia coli, Bacillus subtilis, and Xanthomonas campestris. researchgate.net Furthermore, N-(substituted pyridinyl)-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides have shown moderate antifungal activities against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. researchgate.netmdpi.com

The following table summarizes the antimicrobial activity of some representative pyrazole and pyridazinone analogues.

| Compound Type | Microorganism | Activity |

|---|---|---|

| 6-phenyl-pyridazine-3-one derivative | Staphylococcus pyogenes (Gram-positive) | Excellent |

| 6-phenyl-pyridazine-3-one derivative | Escherichia coli (Gram-negative) | Excellent |

| 6-phenyl-pyridazine-3-one derivative | Aspergillus niger (Fungus) | Very Good |

| 6-phenyl-pyridazine-3-one derivative | Candida albicans (Fungus) | Good |

| Pyrazolo[3,4-d]pyridazine derivative | Klebsiella pneumoniae (Gram-negative) | Active |

| Pyrazolo[3,4-d]pyridazine derivative | Bacillus subtilis (Gram-positive) | Active |

| N-(substituted pyridinyl)-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide | Gibberella zeae (Fungus) | >50% inhibition at 100 µg/mL |

| N-(substituted pyridinyl)-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide | Fusarium oxysporum (Fungus) | Moderate |

Antioxidation Mechanisms and Radical Scavenging Properties

The antioxidant properties of pyrazole and pyridazinone derivatives have been the subject of numerous studies, revealing their potential to act as radical scavengers and protect against oxidative damage. nih.govnih.govmdpi.comtandfonline.comjmchemsci.comresearchgate.netresearchgate.net The this compound scaffold, by virtue of its chemical structure, is likely to possess antioxidant capabilities.

The primary mechanism by which many of these compounds exert their antioxidant effect is through hydrogen atom transfer (HAT) or single electron transfer (SET). In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The SET mechanism involves the transfer of an electron to the free radical.

The antioxidant capacity of a series of novel synthetic pyrazoline derivatives was evaluated, and it was found that their ability to protect against brain lipid peroxidation and glutathione (B108866) oxidation was related to their capacity to transfer a hydrogen atom. nih.gov Their ferric-reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activities were associated with their ability to transfer a single electron. nih.gov

The pyrazole ring is considered a key pharmacophore for the development of potent antioxidants. nih.gov For example, 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones and 1,5-diarylpyrazoles have shown potent radical scavenging activity against the DPPH radical. nih.gov The mechanism of radical scavenging for these compounds is based on the transfer of an acidic hydrogen atom to the DPPH radical. nih.gov

Similarly, pyridazinone derivatives have been shown to possess antioxidant activity. A series of 2H-pyridazine-3-one and 6-chloropyridazine analogues were found to have a strong inhibitory effect on superoxide (B77818) anion formation, indicating their potential as superoxide radical scavengers. tandfonline.com

Absence of Research on the Muscle Relaxant Activity of this compound and its Analogues

A comprehensive review of scientific literature reveals a significant gap in the pharmacological evaluation of this compound and its analogues concerning their muscle relaxant properties. Despite the diverse biological activities reported for the broader class of pyridazinone derivatives, specific in vitro and in silico investigations into their potential as muscle relaxants are not available in the current body of published research.

The pyridazinone nucleus is known to be a versatile scaffold, with various derivatives exhibiting a wide range of pharmacological effects, including sedative, hypnotic, anxiolytic, and anticonvulsant activities. sarpublication.com These central nervous system (CNS) depressant effects are often mechanistically linked to muscle relaxation. For example, some pyridazinone compounds have been investigated for their interaction with gamma-aminobutyric acid (GABA) receptors, which are a primary target for many muscle relaxant drugs. nih.gov

However, specific studies employing standard preclinical models for muscle relaxant activity, such as the rotarod test or grip strength test, have not been reported for this compound or its direct structural analogues. Consequently, there is no empirical data to construct detailed research findings or data tables as would be required for a thorough evaluation of this specific pharmacological activity.

While the general pharmacological profile of pyridazinones suggests that muscle relaxant effects could be a possibility within this class of compounds, the absence of direct experimental evidence for the specified compound means that its potential in this therapeutic area remains unevaluated and unconfirmed. Future pharmacological screening of this compound and its related analogues would be necessary to determine if they possess any significant muscle relaxant properties.

Computational Chemistry and Molecular Modeling Approaches in Pyridazinone Pyrazole Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. nih.gov For pyridazinone-pyrazole derivatives, docking studies have been instrumental in elucidating their mechanism of action against various biological targets, such as protein kinases and cyclooxygenase (COX) enzymes. rsc.orgnih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The pyridazinone-pyrazole ligand is then placed into the active site of the receptor, and various conformational poses are sampled. Scoring functions are used to estimate the binding affinity for each pose, with the most favorable poses being further analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.govresearchgate.net

Table 1: Representative Amino Acid Interactions in Molecular Docking of Pyridazinone-Pyrazole Scaffolds

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Pyrazole (B372694) NH, Pyridazinone C=O | Hinge region backbone (e.g., MET, CYS) |

| Hydrophobic Interaction | Phenyl ring | Hydrophobic pockets (e.g., LEU, VAL, ILE) |

| Pi-Pi Stacking | Phenyl or Pyrazole ring | Aromatic residues (e.g., PHE, TYR, HIS) |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For 1-phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one, these methods can provide valuable information on several aspects:

Electronic Structure : Methods like Density Functional Theory (DFT) can be used to calculate the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. This information helps in understanding the reactivity of the molecule and its potential for intermolecular interactions. eurasianjournals.com

Tautomerism : The pyridazinone and pyrazole rings can exist in different tautomeric forms. For example, the pyridazinone ring can undergo keto-enol tautomerism. researchgate.netias.ac.in Quantum chemical calculations can predict the relative energies of these tautomers, thereby determining the most stable form under different conditions. researchgate.netarxiv.org Studies on pyridazin-3(2H)-one have shown that the keto form is generally more stable, but the energy barrier for tautomerization can be influenced by solvent effects. researchgate.net

Theoretical Studies on Reactivity : Quantum chemical methods can be used to model chemical reactions and predict their outcomes. For example, theoretical studies on the free-radical bromination of related heterocyclic systems can help in understanding the regioselectivity of such reactions and in planning synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyridazinone-pyrazole derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govtandfonline.comnih.govyoutube.com

In a 3D-QSAR study, a set of structurally related compounds with known biological activities is aligned based on a common scaffold. Then, steric and electrostatic fields around the molecules are calculated and correlated with their activities using statistical methods like Partial Least Squares (PLS). The resulting QSAR model can be visualized as contour maps, which indicate regions where modifications to the chemical structure are likely to increase or decrease the biological activity. nih.govtandfonline.com

For example, a 3D-QSAR study on pyrazolo[3,4-d]pyridazinone derivatives as FGFR1 inhibitors revealed that bulky substituents are favored in certain regions, while electronegative groups are preferred in others. nih.govtandfonline.com Such models are valuable for predicting the activity of newly designed compounds and for prioritizing their synthesis. nih.govyoutube.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. eurasianjournals.com In the context of pyridazinone-pyrazole research, MD simulations are often used to complement molecular docking studies by providing a more realistic representation of the ligand-receptor complex in a simulated physiological environment. nih.govtandfonline.com

An MD simulation starts with the docked pose of the ligand in the receptor's active site. The system is then solvated in a box of water molecules, and the trajectories of all atoms are calculated by integrating Newton's equations of motion. The simulation provides insights into:

Stability of the Binding Pose : MD simulations can assess the stability of the ligand's binding orientation predicted by docking. If the ligand remains in its initial pose throughout the simulation, it suggests a stable interaction. nih.govtandfonline.com

Conformational Changes : Both the ligand and the receptor can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which are often crucial for biological function.

Binding Free Energy Calculations : Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand-receptor complex from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for a molecule to bind to a specific receptor. youtube.com This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with the desired biological activity, a process known as virtual screening. nih.govresearchgate.net

For pyridazinone-pyrazole derivatives, a pharmacophore model could be generated based on a set of known active compounds. youtube.com For example, a five-point pharmacophore model (AAAHR) consisting of three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring was developed for a series of pyridopyridazin-6-ones as p38-α MAPK inhibitors. youtube.com This model was then used to screen for new potential inhibitors. This approach is particularly useful when the 3D structure of the target receptor is unknown. nih.govresearchgate.net

Table 2: Common Pharmacophoric Features in Pyridazinone-Pyrazole Scaffolds

| Pharmacophoric Feature | Corresponding Chemical Moiety |

| Hydrogen Bond Acceptor | Pyridazinone carbonyl oxygen, Pyrazole nitrogen |

| Hydrogen Bond Donor | Pyrazole NH (if unsubstituted) |

| Aromatic Ring | Phenyl ring, Pyrazole ring |

| Hydrophobic Group | Phenyl ring, other aliphatic or aromatic substituents |

In Silico ADMET Prediction and Drug-likeness Assessment

Before a compound can be considered a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction models are used to evaluate these properties computationally, allowing for the early identification of compounds with potential liabilities. ajol.infoimedpub.comresearchgate.netbenthamdirect.com

For this compound and its analogs, various ADMET parameters can be predicted using a range of computational tools. These parameters include:

Absorption : Prediction of oral bioavailability, intestinal absorption, and blood-brain barrier penetration.

Distribution : Prediction of plasma protein binding and volume of distribution.

Metabolism : Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion : Prediction of the route and rate of elimination from the body.

Toxicity : Prediction of potential toxicities, such as mutagenicity, carcinogenicity, and cardiotoxicity.

In addition to ADMET properties, drug-likeness is also assessed based on empirical rules like Lipinski's Rule of Five, which provides guidelines for properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. imedpub.com These in silico assessments help in the selection of promising candidates for further experimental evaluation. ajol.inforesearchgate.netbenthamdirect.com

Future Perspectives and Research Directions for Pyridazinone Pyrazole Hybrid Compounds

Rational Design of Highly Selective and Potent Analogues

The future development of pyridazinone-pyrazole hybrids hinges on the rational design of analogues with enhanced potency and selectivity for their biological targets. This approach moves beyond traditional screening to a more targeted strategy based on a deep understanding of structure-activity relationships (SAR) and the molecular architecture of the target site.

A key strategy involves "hybrid-based design," which purposefully combines the pyridazinone and pyrazole (B372694) pharmacophores to create a single molecule that may exert synergistic effects or possess a novel mechanism of action. nih.gov The design of these hybrids often considers specific pharmacophoric elements known to be crucial for activity. For instance, in the design of anti-inflammatory agents, key features include the pyridazine (B1198779) moiety, an aromatic ring at a specific position, and the pyrazole core, which is present in several FDA-approved drugs. nih.gov

Researchers are focusing on modifying the substituents on both the pyridazinone and pyrazole rings to optimize interactions with the target protein. For example, in the development of selective cyclooxygenase-2 (COX-2) inhibitors, the bulkier structure of pyridazine-pyrazole hybrids is thought to selectively target the larger COX-2 enzyme pocket, which could lead to safer anti-inflammatory candidates. nih.gov Studies have shown that introducing bulky substituents, such as trimethoxy groups on a phenyl ring, can significantly enhance COX-2 inhibitory action compared to less bulky groups. nih.govrsc.org This demonstrates a clear path for designing more potent analogues by strategically modifying peripheral chemical groups to improve binding affinity and selectivity. nih.gov

| Compound | Target | Key Structural Features | Biological Activity (IC₅₀) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| Trimethoxy derivative 5f | COX-2 | Pyrazole-pyridazinone hybrid with trimethoxy phenyl substituent | 1.50 µM | >66.67 |

| Trimethoxy derivative 6f | COX-2 | Aminopyrazole-pyridazine hybrid with trimethoxy phenyl substituent | 1.15 µM | >86.95 |

| Bromo derivative 6e | COX-2 | Aminopyrazole-pyridazine hybrid with p-bromo phenyl substituent | 2.25 µM | >44.44 |

| Celecoxib (Reference) | COX-2 | Pyrazole-based selective COX-2 inhibitor | 2.10 µM | >47.62 |

Data derived from in vitro COX-1/COX-2 inhibition assays. nih.govrsc.org

Exploration of Novel Therapeutic Indications and Biological Targets

While much of the initial research has focused on the anti-inflammatory potential of these hybrids, the constituent pyridazinone and pyrazole rings are known to exhibit a vast range of biological activities. nih.gov This inherent versatility opens up exciting avenues for exploring novel therapeutic applications beyond inflammation. nih.govresearchgate.net Future research will likely focus on screening these compounds against a broader panel of biological targets to uncover new medical uses.

The pyridazine scaffold alone is associated with antimicrobial, antitubercular, antiviral, anti-platelet, anticancer, cardiotonic, antihypertensive, and anticonvulsant activities. nih.gov Similarly, pyrazole derivatives are well-established as anticancer, antimicrobial, antioxidant, and antidiabetic agents. researchgate.netresearchgate.net The combination of these two "privileged structures" in a hybrid format could lead to compounds with unique, multi-target activity profiles. nih.gov

Emerging research indicates that pyrazole-based compounds can modulate key signaling pathways implicated in cancer and inflammation, such as the p38 mitogen-activated protein kinase (p38MAPK) and extracellular signal-regulated kinase (ERK1/2) pathways. nih.gov Furthermore, novel pyrazolo[3,4-d]pyridazinone derivatives have been identified as potent inhibitors of discoidin domain receptor 1 (DDR1), a target in inflammatory diseases. nih.gov Other potential targets include phosphodiesterases (PDEs), such as PDE4B and PDE4D, which are involved in inflammation. mdpi.com Given that several approved anticancer drugs, including crizotinib (B193316) and ruxolitinib, are pyrazole hybrids, a significant future direction will be the systematic evaluation of pyridazinone-pyrazole scaffolds for their potential in oncology. researchgate.netnih.gov

| Potential Therapeutic Indication | Associated Biological Target(s) | Rationale |

|---|---|---|

| Cancer | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2), CDKs, p38MAPK, PI3K/AKT | Pyrazole hybrids are present in approved anticancer drugs and can induce apoptosis and disrupt the cell cycle. researchgate.netnih.govmdpi.com |

| Neurodegenerative Diseases | Monoamine Oxidase B (MAO-B) | Pyridazinone derivatives have shown potent and selective MAO-B inhibition, a target in Parkinson's disease. mdpi.com |

| Inflammatory Bowel Disease | Discoidin Domain Receptor 1 (DDR1) | Novel pyrazolo[3,4-d]pyridazinone compounds potently inhibit DDR1 and reduce pro-inflammatory cytokines. nih.gov |

| Cardiovascular Diseases | Factor XIa, Platelet Aggregation Pathways | Pyridazinone derivatives have been developed as anti-platelet agents and potent inhibitors of coagulation factor XIa. nih.govresearchgate.net |

| Viral Infections | Viral Proteases (e.g., SARS-CoV-2 Mpro) | Pyrazole derivatives have been rationally designed as potential inhibitors of the SARS-CoV-2 main protease. nih.gov |

Development of Advanced Synthetic Methodologies for Chemical Diversity

To fully explore the therapeutic potential of pyridazinone-pyrazole hybrids, the development of advanced and efficient synthetic methodologies is crucial. These methods must be capable of generating large libraries of structurally diverse analogues for biological screening.

Classical synthetic routes often rely on the cyclocondensation of 1,3-bis-electrophilic reagents with hydrazine-containing compounds. chim.it For instance, a common method for forming the pyridazinone ring involves the reaction of a hydrazine (B178648) with a 1,4-ketoacid or its ester. sphinxsai.com While effective, these traditional methods can sometimes lack the efficiency and versatility needed for modern drug discovery.

Future efforts will focus on more sophisticated strategies that offer greater control and diversity. One-pot, multi-component reactions (MCRs) are particularly attractive as they allow for the construction of complex molecules from simple starting materials in a single step, which is highly efficient for creating chemical libraries. researchgate.net Other advanced techniques include cross-dehydrogenative coupling (CDC) reactions, which enable the formation of C-C, C-N, and C-S bonds under mild conditions, providing a powerful tool for functionalizing the core scaffold. acs.org Another innovative approach involves the Diaza-Wittig reaction as a key step in synthesizing novel fused pyridazine systems from 1,3-diketones. nih.gov These modern synthetic strategies are essential for systematically exploring the chemical space around the pyridazinone-pyrazole core, enabling a thorough investigation of structure-activity relationships. researchgate.netnih.gov

Synergistic Application of Computational and Experimental Approaches in Drug Discovery

The integration of computational and experimental techniques represents a powerful paradigm in modern drug discovery, and it is set to play a pivotal role in the future development of pyridazinone-pyrazole hybrids. This synergistic approach accelerates the discovery process by allowing for the rapid in silico screening of large virtual libraries and providing deeper insights into molecular interactions that can guide experimental work. nih.gov

Molecular docking is a widely used computational tool that predicts the preferred binding orientation of a ligand to its target protein. mdpi.com In the context of pyridazinone-pyrazole hybrids, docking studies have been instrumental in rationalizing their binding affinity and selectivity for targets like COX-2. nih.gov By visualizing how a compound fits into the active site, chemists can make informed decisions about which structural modifications are most likely to improve activity. nih.gov

A compelling example of this synergy is the design of pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov This research integrated combinatorial chemistry to generate a virtual library of over 60,000 structures, which were then screened using molecular docking and deep learning algorithms. nih.gov This computational filtering process identified the most promising candidates, whose binding energies were further refined, revealing key structural features necessary for Mpro binding. nih.gov This in silico work then guided the successful chemical synthesis and evaluation of a lead compound. nih.gov

In addition to predicting binding, computational methods are used to forecast pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion). nih.gov Predicting properties like membrane permeability and bioavailability early in the design phase helps to prioritize compounds with more favorable drug-like characteristics, saving significant time and resources. mdpi.com The continued evolution of computational power and algorithms will further enhance the ability to design and optimize pyridazinone-pyrazole compounds for a new generation of therapeutics.

Q & A

Q. Can this compound serve as a precursor for multi-step synthesis of complex heterocycles?

- Methodological Answer : Yes. For example:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for drug discovery .

- Suzuki coupling : Palladium catalysts cross-couple pyridazinone with aryl boronic acids to diversify substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.